

# Application Notes and Protocols for PDdEC-NB in Fluorescence Microscopy

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## Compound of Interest

Compound Name: PDdEC-NB

Cat. No.: B10818521

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## Introduction

**PDdEC-NB** is a novel, photostable, near-infrared (NIR) fluorescent probe with a narrow emission spectrum, making it an ideal candidate for advanced fluorescence microscopy applications, including live-cell imaging and multiplexing. Its unique chemical structure allows for high signal-to-noise ratios and minimal phototoxicity, enabling long-term imaging studies. These characteristics make **PDdEC-NB** a valuable tool for researchers in cell biology, oncology, and drug development for visualizing specific cellular targets and pathways with high clarity.

## Key Applications

- **High-Resolution Cellular Imaging:** The brightness and photostability of **PDdEC-NB** are well-suited for super-resolution microscopy techniques such as STED and PALM/STORM, allowing for the visualization of subcellular structures with exceptional detail.
- **Live-Cell Imaging:** Due to its low cytotoxicity and NIR excitation/emission profiles that minimize cellular autofluorescence, **PDdEC-NB** is highly suitable for dynamic studies in

living cells over extended periods.

- Targeted Molecular Labeling: **PDdEC-NB** can be conjugated to antibodies, peptides, or other ligands to specifically label proteins of interest, receptors, or other biomolecules for localization and tracking studies.
- Drug-Target Engagement Studies: In drug development, **PDdEC-NB** can be employed to develop assays that monitor the binding of a drug candidate to its cellular target, providing quantitative insights into drug efficacy and mechanism of action.

## Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters of **PDdEC-NB**, facilitating its integration into experimental designs.

Table 1: Photophysical Properties of **PDdEC-NB**

Property	Value
Maximum Excitation Wavelength ( $\lambda_{ex}$ )	710 nm
Maximum Emission Wavelength ( $\lambda_{em}$ )	745 nm
Molar Extinction Coefficient ( $\epsilon$ )	210,000 M <sup>-1</sup> cm <sup>-1</sup>
Quantum Yield ( $\Phi$ )	0.35
Photostability (half-life in seconds)	>500 s under continuous laser illumination

Table 2: Performance in Cellular Imaging

Parameter	Value	Conditions
Signal-to-Noise Ratio (SNR)	>25	Live-cell imaging, 100 ms exposure
Cytotoxicity (IC50)	>100 $\mu$ M	24-hour incubation with HeLa cells
Optimal Staining Concentration	50 - 200 nM	For fixed and permeabilized cells
Optimal Live-Cell Loading Concentration	10 - 50 nM	30-minute incubation

## Experimental Protocols

### Protocol 1: Staining of Fixed and Permeabilized Cells

This protocol outlines the steps for staining intracellular targets in fixed cells using a **PDdEC-NB** conjugated antibody.

- Cell Culture and Fixation:
  - Plate cells on glass-bottom dishes or coverslips and culture overnight.
  - Wash cells with Phosphate-Buffered Saline (PBS).
  - Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
  - Wash three times with PBS for 5 minutes each.
- Permeabilization and Blocking:
  - Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
  - Wash three times with PBS.
  - Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.

- Antibody Incubation:
  - Dilute the **PDdEC-NB** conjugated primary antibody to the desired concentration (e.g., 1:500) in the blocking buffer.
  - Incubate cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C.
  - Wash three times with PBS containing 0.1% Tween 20.
- (Optional) Counterstaining and Mounting:
  - If desired, counterstain nuclei with a compatible dye (e.g., DAPI).
  - Wash twice with PBS.
  - Mount the coverslip on a microscope slide with an appropriate mounting medium.
- Imaging:
  - Image the sample using a fluorescence microscope equipped with appropriate NIR laser lines and emission filters (e.g., Excitation: 710 nm, Emission: 735-760 nm).

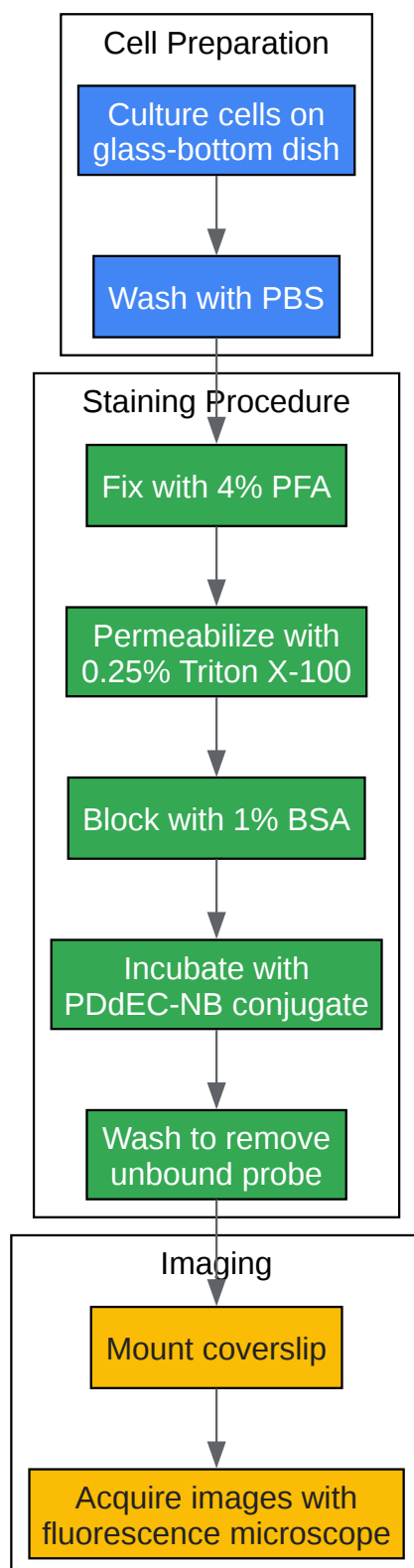
## Protocol 2: Live-Cell Imaging with PDdEC-NB

This protocol describes the general procedure for loading live cells with a cell-permeable **PDdEC-NB** derivative for tracking intracellular dynamics.

- Cell Preparation:
  - Plate cells on a glass-bottom dish suitable for live-cell imaging and allow them to adhere overnight.
  - Replace the culture medium with a pre-warmed imaging buffer (e.g., phenol red-free DMEM or HBSS) immediately before staining.
- Probe Loading:
  - Prepare a stock solution of the cell-permeable **PDdEC-NB** probe in anhydrous DMSO.

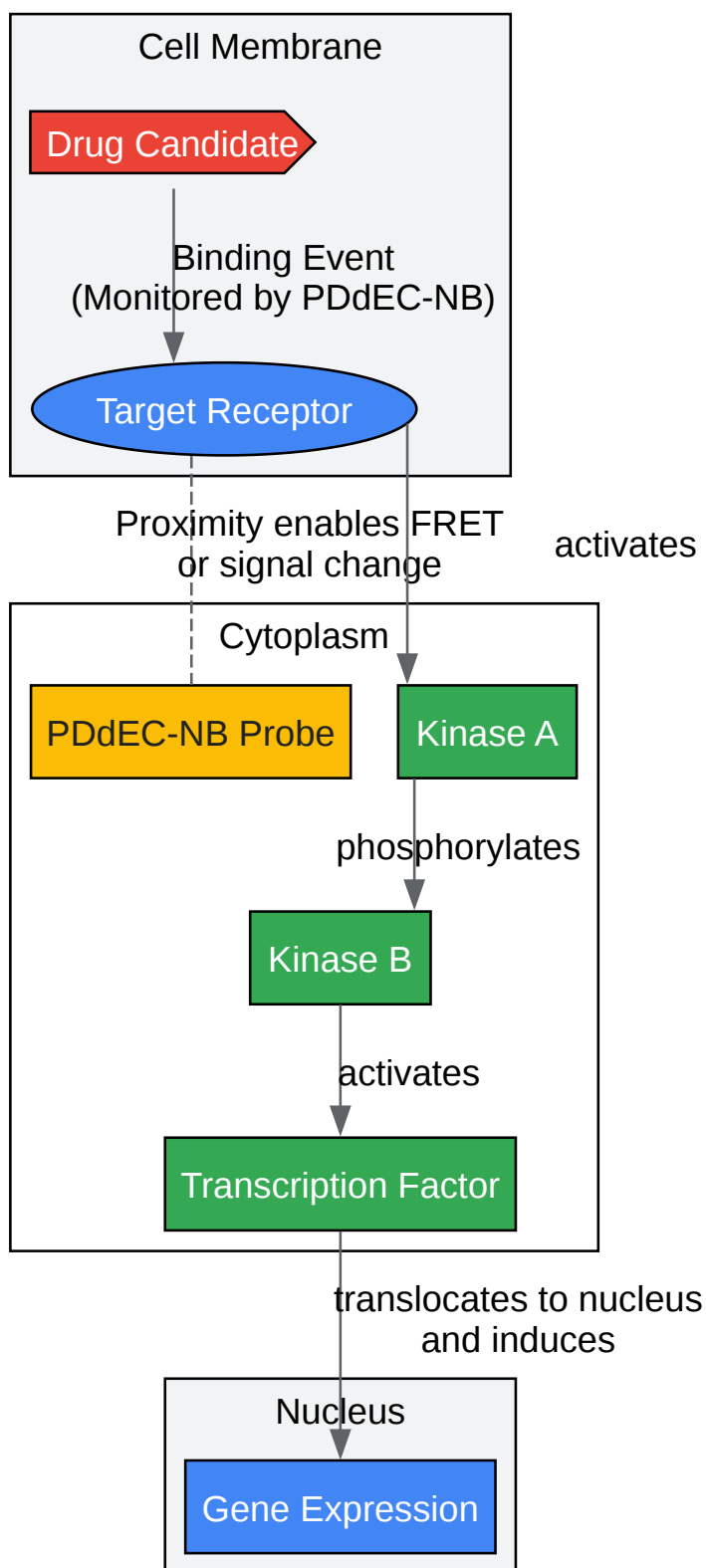
- Dilute the stock solution in the imaging buffer to the final working concentration (e.g., 25 nM).
- Add the probe-containing imaging buffer to the cells and incubate for 30 minutes at 37°C in a cell culture incubator.
- Washing:
  - Gently wash the cells twice with pre-warmed imaging buffer to remove any unbound probe.
  - Add fresh, pre-warmed imaging buffer to the cells for imaging.
- Live-Cell Imaging:
  - Place the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO<sub>2</sub>.
  - Acquire images using the NIR channel. For time-lapse imaging, use the lowest possible laser power and exposure time to minimize phototoxicity.

## Visualizations



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Figure 1: Experimental workflow for staining fixed cells with **PDdEC-NB**.



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Figure 2: Hypothetical signaling pathway for drug-target engagement studies.

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